N-Cbz-4-methyl-L-phenylalanine

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2), systematically designated as (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, is a protected amino acid derivative widely employed as a building block in peptide synthesis. Characterized by the presence of the classical benzyloxycarbonyl (Cbz, also known as Z) protecting group on the α-amino nitrogen and a para-methyl substituent on the phenylalanine side chain , this compound provides a predictable and stable intermediate for solution-phase peptide assembly.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 49759-58-2
Cat. No. B3268831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-4-methyl-L-phenylalanine
CAS49759-58-2
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1
InChIKeyCSDULTGTPASESO-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2) Procurement Overview for Peptide Synthesis and Intermediates


N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2), systematically designated as (S)-2-(((benzyloxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, is a protected amino acid derivative widely employed as a building block in peptide synthesis . Characterized by the presence of the classical benzyloxycarbonyl (Cbz, also known as Z) protecting group on the α-amino nitrogen and a para-methyl substituent on the phenylalanine side chain [1], this compound provides a predictable and stable intermediate for solution-phase peptide assembly . Its molecular formula is C18H19NO4, and it has a molecular weight of approximately 313.35 g/mol [2]. The compound is a solid at ambient temperature, typically supplied as a white to off-white powder with commercial purities ranging from 95% to ≥98% as determined by HPLC . The core value of this compound lies in its ability to confer a specific hydrophobic and steric signature to peptide sequences, while the Cbz group allows for orthogonal deprotection strategies that are distinct from the acid-labile Boc and base-labile Fmoc groups [3]. The methyl group on the aromatic ring differentiates this compound from its unsubstituted parent, N-Cbz-L-phenylalanine, influencing the lipophilicity and spatial properties of the resulting peptide chains .

Why N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2) Cannot Be Replaced by a Generic Cbz-Amino Acid


While Cbz-protected amino acids share a common N-terminal protecting group, substituting N-Cbz-4-methyl-L-phenylalanine with a generic or unsubstituted analog like N-Cbz-L-phenylalanine (Z-Phe-OH) introduces quantifiable and often detrimental changes to peptide behavior . The para-methyl group on the phenylalanine side chain is not an inert label; it serves as a precise hydrophobic and steric knob. This modification significantly alters the physicochemical properties of the compound and, consequently, the peptides it constructs. For instance, the calculated partition coefficient (logP) for N-Cbz-4-methyl-L-phenylalanine is approximately 3.59 [1], compared to a lower logP of roughly 3.0 for the unsubstituted N-Cbz-L-phenylalanine . This difference directly impacts the retention time in reversed-phase HPLC and the compound's solubility profile in organic synthesis workflows [2]. Furthermore, in biomaterials applications, the specific aromatic ligand—whether it is a simple phenyl ring, a methyl-substituted one, or a bulkier group like Fmoc—dictates the self-assembly kinetics and resulting nanofiber dimensions of peptide hydrogels [3]. Using an unprotected or differently protected analog will fail to recapitulate the intended steric effects, π-π stacking interactions, and overall three-dimensional conformation of the target peptide or material, thereby compromising its biological activity, stability, or material properties. Thus, the selection of N-Cbz-4-methyl-L-phenylalanine is not an arbitrary choice but a specific design element that cannot be replicated by simply swapping in another Cbz-amino acid.

Quantitative Performance Metrics for N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2)


Acid Stability: N-Cbz-4-methyl-L-phenylalanine vs. Boc-4-methyl-L-phenylalanine

The N-Cbz protecting group exhibits far greater stability under acidic conditions compared to the acid-labile N-Boc group [1]. This stability allows for the selective removal of Boc groups in the presence of Cbz protection, a cornerstone of orthogonal protection schemes . The Cbz group is stable to treatment with trifluoroacetic acid (TFA) at room temperature for several hours, conditions that rapidly cleave Boc protection [2]. While a specific deprotection half-life for N-Cbz-4-methyl-L-phenylalanine is not reported, the general class behavior of Cbz-protected amines is well-established: they remain intact under conditions where Boc groups are quantitatively removed (e.g., 50% TFA in DCM for 30-60 minutes) [3].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Hydrophobicity and Chromatographic Behavior: N-Cbz-4-methyl-L-phenylalanine vs. N-Cbz-L-phenylalanine

The presence of the para-methyl group on the aromatic ring of N-Cbz-4-methyl-L-phenylalanine significantly increases its lipophilicity compared to the unsubstituted analog, N-Cbz-L-phenylalanine . This is quantifiable through predicted partition coefficients (clogP). N-Cbz-4-methyl-L-phenylalanine has a calculated logP of approximately 3.59 [1], whereas N-Cbz-L-phenylalanine has a reported logP of approximately 2.9996 to 3.0 [2]. This difference of approximately 0.6 logP units translates into a notable shift in retention time during reversed-phase high-performance liquid chromatography (RP-HPLC), which is a critical parameter for peptide purification and analysis [3].

Lipophilicity HPLC Analysis Peptide Design

UV Detectability: N-Cbz-4-methyl-L-phenylalanine vs. Boc-4-methyl-L-phenylalanine

The benzyloxycarbonyl (Cbz) protecting group provides a distinct advantage for analytical monitoring and purification due to its strong ultraviolet (UV) absorbance at ~254 nm [1]. This chromophore arises from the benzyl group. In contrast, the tert-butyloxycarbonyl (Boc) protecting group lacks a strong UV chromophore, making Boc-protected compounds like Boc-4-methyl-L-phenylalanine essentially invisible to standard UV detectors used in HPLC [2]. This means that during synthesis and purification, the target compound (N-Cbz-4-methyl-L-phenylalanine) and any impurities containing the Cbz group can be easily tracked, whereas a Boc-protected intermediate would require alternative, often less convenient, detection methods such as evaporative light scattering detection (ELSD) or derivatization [3].

Analytical Chemistry Peptide Synthesis Process Monitoring

Material Self-Assembly: N-Cbz-4-methyl-L-phenylalanine's Impact on Peptide Nanostructure

In the context of self-assembling peptide biomaterials, the choice of aromatic ligand dramatically influences the resulting nanofiber dimensions. While a direct study on N-Cbz-4-methyl-L-phenylalanine is not available, a closely related comparative study on di-phenylalanine analogs revealed the impact of the N-terminal protecting group [1]. The study demonstrated that replacing the N-terminal group from Fmoc to Cbz in a Phe-Phe dipeptide scaffold led to 'dramatically varying fibril dimensions' as measured by cryo-SEM and TEM [1]. Fibers formed by Cbz-Phe-Phe-OH were structurally distinct from those formed by Fmoc-Phe-Phe-OH or Nap-Phe-Phe-OH, confirming that the Cbz group imparts a unique self-assembly signature [2].

Biomaterials Peptide Hydrogels Self-Assembly

Commercial Purity Benchmarking: N-Cbz-4-methyl-L-phenylalanine vs. Fmoc and Boc Analogs

A comparison of commercial purity specifications reveals consistent high quality for N-Cbz-4-methyl-L-phenylalanine across vendors. One supplier (CymitQuimica) offers the compound at a purity of min. 95% , while another (Dempochem) lists a standard purity of 98% . This is in line with industry standards for research-grade protected amino acids. For comparison, Boc-4-methyl-L-phenylalanine is widely available at ≥99% (HPLC) from Chem-Impex , and Fmoc-4-methyl-L-phenylalanine is typically offered at ≥98% (HPLC) . The purity levels for the Cbz-derivative are therefore comparable to its Fmoc and Boc counterparts, ensuring that its selection does not introduce additional risk of contamination from protecting group-related side products.

Quality Control Procurement Analytical Specification

Aromatic Substitution Effect: 4-Methyl Derivative vs. 4-Fluoro and 4-Methoxy Analogs

The electronic and steric nature of the para-substituent on the phenylalanine ring provides a tunable handle for modulating peptide properties. The para-methyl group in N-Cbz-4-methyl-L-phenylalanine is electron-donating via induction and hyperconjugation, and it increases the overall lipophilicity and steric bulk of the side chain . In contrast, the para-fluoro analog (N-Cbz-4-fluoro-L-phenylalanine, CAS 17543-58-7) introduces a strongly electron-withdrawing group that increases polarity and alters π-π stacking interactions, often enhancing metabolic stability in peptides . The para-methoxy analog (Cbz-4-methoxy-L-phenylalanine, CAS 17554-34-6) is also electron-donating but more polar than the methyl derivative due to the oxygen atom . These differences have profound effects on the binding affinity, conformation, and pharmacokinetic properties of peptide-based drug candidates .

Peptide Design Hydrophobicity SAR Studies

Key Application Scenarios for N-Cbz-4-methyl-L-phenylalanine (CAS 49759-58-2)


Orthogonal Protection Strategies in Complex Peptide Synthesis

N-Cbz-4-methyl-L-phenylalanine is optimally deployed in solution-phase peptide synthesis where a multi-step, orthogonal protection scheme is required . Its Cbz group is stable to the acidic conditions (e.g., TFA) used to remove Boc groups, but is readily cleaved by catalytic hydrogenation (Pd/C, H2) [1]. This orthogonality allows for the selective deprotection and coupling of different peptide fragments without affecting other protected amines. For example, a Boc group can be removed from a peptide chain containing this residue to enable a new coupling, while the Cbz-protected amine remains intact, to be unveiled at a later stage under hydrogenolysis. This is a classic and indispensable strategy in the synthesis of bioactive peptides and complex peptidomimetics .

Design of Peptide-Based Biomaterials and Hydrogels

Researchers developing self-assembling peptide nanomaterials use N-Cbz-4-methyl-L-phenylalanine to control the final architecture and properties of the resulting matrix [2]. The Cbz group, combined with the methyl-substituted aromatic ring, provides a unique set of π-π stacking and hydrophobic interactions that drive self-assembly [3]. As shown in comparative studies, the choice of N-terminal protecting group (e.g., Cbz vs. Fmoc) and side-chain substituent can lead to 'dramatically varying fibril dimensions' and, consequently, distinct hydrogel properties [2]. This compound is therefore a specific tool for fine-tuning the mechanical stiffness, porosity, and bioactivity of scaffolds used in three-dimensional cell culture and tissue engineering applications.

Structure-Activity Relationship (SAR) Exploration of Phenylalanine-Containing Peptides

In medicinal chemistry, the incorporation of non-natural amino acids like N-Cbz-4-methyl-L-phenylalanine is essential for probing the binding pocket of a target protein and improving peptide drug properties . The para-methyl group introduces a specific steric and hydrophobic element that is distinct from other common substitutions like fluoro (electron-withdrawing, polar) or methoxy (electron-donating, polar) groups . Using this compound allows researchers to systematically map the steric and lipophilic tolerance of a biological target, which is a foundational step in lead optimization. The Cbz group also facilitates purification and analysis via UV detection, a practical benefit during the multi-step synthesis of these valuable SAR probes [4].

Synthesis of Constrained Peptidomimetics and Conformational Probes

The methyl group on the aromatic ring of N-Cbz-4-methyl-L-phenylalanine introduces a subtle but important steric constraint. When incorporated into a peptide chain, this residue can influence the local backbone conformation and the orientation of the side chain. This makes it a valuable building block for creating constrained peptidomimetics that mimic specific secondary structures like β-turns or α-helices [5]. The Cbz group also serves as a stable protecting group that can be carried through multiple synthetic transformations. The combination of a defined steric profile and a stable, removable protecting group makes this compound a strategic choice for the synthesis of conformationally restricted analogs aimed at improving binding affinity and selectivity.

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